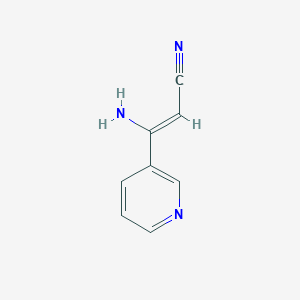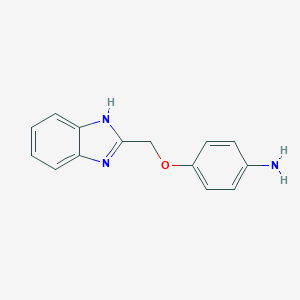![molecular formula C21H24N2O3S2 B263911 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether is a chemical compound that has been the subject of extensive scientific research. It is a thienoimidazole derivative that has shown promise in various biomedical applications.
Mechanism of Action
The mechanism of action of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the inhibition of various enzymes and proteins. The compound binds to the active site of these enzymes and proteins, preventing their activity. This inhibition leads to the suppression of various cellular processes, including inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
The thienoimidazole derivative has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
Advantages and Limitations for Lab Experiments
The thienoimidazole derivative has several advantages for lab experiments. It has high purity and stability, making it suitable for in vitro and in vivo studies. It has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, the compound has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various cellular processes.
Future Directions
There are several future directions for the research on 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether. One direction is to study its efficacy in treating various types of cancer. The compound has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is to study its effects on viral replication. The compound has been shown to inhibit the activity of various viral proteins, making it a potential candidate for the treatment of viral infections. Additionally, further research is needed to determine the long-term safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 3-phenylpropyl mercaptan. The resulting intermediate is then reacted with 2-aminothiophenol to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The thienoimidazole derivative has shown promise in several biomedical applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, histone deacetylases, and protein kinase C. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
properties
Molecular Formula |
C21H24N2O3S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H24N2O3S2/c1-26-18-11-9-17(10-12-18)23-20-15-28(24,25)14-19(20)22-21(23)27-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19-20H,5,8,13-15H2,1H3 |
InChI Key |
PNMWPBHMBSPDJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)



![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)

![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)

methanone](/img/structure/B263877.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)